Deseril

Description

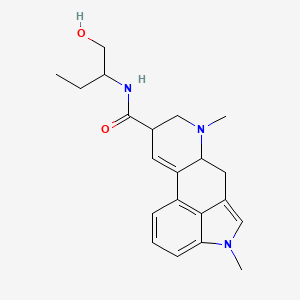

Structure

3D Structure

Properties

IUPAC Name |

N-(1-hydroxybutan-2-yl)-4,7-dimethyl-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O2/c1-4-15(12-25)22-21(26)14-8-17-16-6-5-7-18-20(16)13(10-23(18)2)9-19(17)24(3)11-14/h5-8,10,14-15,19,25H,4,9,11-12H2,1-3H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPJZHOPZRAFDTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NC(=O)C1CN(C2CC3=CN(C4=CC=CC(=C34)C2=C1)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Deseril mechanism of action in central nervous system

An In-Depth Technical Guide to the Central Nervous System Mechanism of Action of Deseril (Methysergide)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the active ingredient methysergide, is a semi-synthetic ergot alkaloid that has been utilized primarily for the prophylactic treatment of migraine and cluster headaches.[1] Despite its efficacy, its use has been curtailed in some regions due to a complex side-effect profile.[2] A comprehensive understanding of its mechanism of action within the central nervous system (CNS) is crucial for appreciating both its therapeutic effects and its adverse reactions. This technical guide provides a detailed overview of the pharmacodynamics of methysergide, with a particular focus on its role as a prodrug and the significant contribution of its primary active metabolite, methylergometrine.

Methysergide's effects in the CNS are not attributable to the parent compound alone. It is extensively metabolized in the liver to methylergometrine, which circulates at substantially higher levels and possesses a distinct and potent pharmacological profile.[2] Therefore, the clinical activity of this compound is a composite of the actions of both methysergide and methylergometrine. This guide will dissect their interactions with key neurotransmitter systems, present quantitative pharmacological data, and detail the experimental protocols used to elucidate these mechanisms.

Pharmacodynamics: A Tale of Two Compounds

The primary mechanism of action for methysergide and its metabolite is the modulation of serotonin (5-hydroxytryptamine, 5-HT) receptors. However, their effects are complex, exhibiting a mix of antagonism and agonism at various receptor subtypes. The parent drug and its metabolite often have contrasting activities at the same receptor, which is fundamental to understanding the overall clinical profile of this compound.

Metabolism of Methysergide

Methysergide functions as a prodrug, undergoing hepatic metabolism to form methylergometrine (also known as methylergonovine).[2] This metabolic conversion is a critical determinant of the drug's activity, as methylergometrine is not only more potent at several key receptors but also has a longer elimination half-life than methysergide.[3]

Caption: Metabolic conversion of methysergide to its active metabolite.

Serotonin (5-HT) Receptor Interactions

The most significant interactions of methysergide and methylergometrine occur at the 5-HT₁ and 5-HT₂ receptor families.

-

5-HT₁ Receptors: Methysergide is an agonist at 5-HT₁ receptors, including partial agonism at the 5-HT₁A subtype.[2] Its metabolite, methylergometrine, is also an agonist at 5-HT₁A, 5-HT₁B, and 5-HT₁F receptors and a partial agonist at the 5-HT₁D receptor.[4] Notably, methylergometrine is reported to be approximately 10 times more potent than methysergide as an agonist at 5-HT₁B and 5-HT₁D receptors, which are implicated in the acute treatment of migraine.[2]

-

5-HT₂ Receptors: This receptor family is where the parent drug and metabolite exhibit their most functionally important and opposing actions.

-

Methysergide acts as an antagonist at 5-HT₂A, 5-HT₂B, and 5-HT₂C receptors.[2][4] The antagonism at 5-HT₂B and 5-HT₂C receptors is thought to contribute significantly to its antimigraine prophylactic efficacy.[2][4]

-

Methylergometrine , in stark contrast, is a potent agonist at 5-HT₂A and 5-HT₂B receptors and a potent partial agonist at the 5-HT₂C receptor.[4] The 5-HT₂A receptor agonism is responsible for the psychedelic effects observed at high doses of this compound.[2] Crucially, the potent agonism of methylergometrine at the 5-HT₂B receptor is strongly associated with the risk of developing cardiac valvulopathy and other fibrotic complications with long-term use.[2][5]

-

Other CNS Receptor Systems

-

Adrenergic Receptors: Methysergide has some affinity for α₂A-, α₂B-, and α₂C-adrenergic receptors.[2] It also possesses some alpha-adrenergic blocking activity.[3]

-

Dopamine Receptors: Methysergide does not have significant affinity for dopamine receptors.[2] While methylergometrine is known to interact with the dopamine D1 receptor, its primary actions are considered to be through the serotonergic system.[6][7]

-

Other Receptors: No significant affinity has been demonstrated for human 5-HT₃, β-adrenergic, acetylcholine, GABA, glutamate, cannabinoid, or histamine receptors.[2]

Quantitative Data: Receptor Binding and Functional Activity

The following tables summarize the available quantitative data for the binding affinities and functional activities of methysergide and its metabolite, methylergometrine. This data allows for a direct comparison of their pharmacological profiles.

Table 1: Receptor Binding Affinities (Kᵢ) of Methysergide

| Receptor Subtype | Binding Affinity (Kᵢ) [nM] | Species |

|---|---|---|

| 5-HT₂A | 1.8 | Human |

| 5-HT₂B | 0.36 | Human |

| 5-HT₂C | 4.6 | Human |

| 5-HT₁A | 2.0 | Human |

| 5-HT₁D | 11 | Human |

| 5-HT₆ | 6.3 | Human |

| 5-HT₇ | 2.5 | Human |

| α₂A-Adrenergic | 10 | Human |

| Dopamine D₃ | 7.23 | Human |

| Histamine H₁ | 5.52 | Human |

(Data compiled from multiple sources, including the IUPHAR/BPS Guide to PHARMACOLOGY.[5][6] Exact values may vary between studies depending on experimental conditions.)

Table 2: Functional Activity of Methysergide and Methylergometrine

| Compound | Receptor | Activity | Potency (EC₅₀/IC₅₀) [nM] |

|---|---|---|---|

| Methysergide | 5-HT₂A | Antagonist | - |

| 5-HT₂B | Antagonist (pIC₅₀: 9.25) | 0.56 | |

| 5-HT₂C | Antagonist | - | |

| 5-HT₁A | Agonist | - | |

| Methylergometrine | 5-HT₂A | Agonist | Potent |

| 5-HT₂B | Agonist | Potent | |

| 5-HT₂C | Partial Agonist | Potent | |

| 5-HT₁A | Agonist | More potent than Methysergide | |

| 5-HT₁B | Agonist | More potent than Methysergide | |

| 5-HT₁D | Partial Agonist | More potent than Methysergide | |

| 5-HT₁F | Agonist | More potent than Methysergide |

(Data compiled from multiple sources.[4][5] Quantitative potency values for all receptor interactions are not consistently available in the public domain.)

Key Signaling Pathways

The opposing actions of methysergide and methylergometrine at 5-HT₂A receptors trigger different downstream signaling events. As an antagonist, methysergide blocks the Gq/₁₁-mediated pathway. As an agonist, methylergometrine activates this pathway, leading to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC). This pathway is central to the hallucinogenic effects associated with 5-HT₂A agonism.

References

- 1. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. methysergide | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Methylergometrine | C20H25N3O2 | CID 8226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methylergometrine - Wikipedia [en.wikipedia.org]

Methysergide's Affinity for Serotonin Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methysergide's binding affinity for various serotonin (5-HT) receptor subtypes. It includes collated quantitative binding data, detailed experimental protocols for receptor binding assays, and visualizations of key signaling pathways to facilitate a deeper understanding of its complex pharmacology.

Introduction

Methysergide, a semi-synthetic ergot alkaloid, has a long history in the prophylactic treatment of migraine and cluster headaches.[1] Its therapeutic effects and side-effect profile are intrinsically linked to its interactions with the diverse family of serotonin receptors. Methysergide exhibits a complex pharmacological profile, acting as an agonist at some 5-HT receptor subtypes while antagonizing others.[2] Furthermore, its primary metabolite, methylergonovine, possesses a distinct and potent activity profile that significantly contributes to the overall in vivo effects of methysergide.[3] Understanding the nuanced binding affinities and functional activities of methysergide and its metabolite is crucial for elucidating its mechanism of action and for the development of more targeted therapeutics.

Methysergide Serotonin Receptor Binding Affinity

The binding affinity of methysergide for a range of human serotonin receptor subtypes has been characterized through various in vitro radioligand binding assays. The data, presented in terms of pKi, Ki (nM), pIC50, and IC50 (nM), are summarized in the table below. This allows for a direct comparison of methysergide's affinity across different receptors.

| Receptor Subtype | Assay Type | pKi | Ki (nM) | pIC50 | IC50 (nM) | Functional Activity | Reference |

| 5-HT1A | Radioligand Binding | 7.51 | - | - | - | Partial Agonist | [2] |

| 5-HT1B | Radioligand Binding | - | - | - | - | Agonist | [2] |

| 5-HT1D | Radioligand Binding | - | - | - | - | Agonist | [2] |

| 5-HT1E | Radioligand Binding | - | - | - | - | Agonist | [2] |

| 5-HT1F | Radioligand Binding | - | - | - | - | Agonist | [2] |

| 5-HT2A | Radioligand Binding | 8.42 | 3.83 | 7.89 | 13 | Antagonist | [4] |

| 5-HT2B | Radioligand Binding | - | - | 9.25 | 0.56 | Antagonist | [4] |

| 5-HT2C | Radioligand Binding | - | - | - | - | Antagonist | [2] |

| 5-HT5A | Radioligand Binding | - | - | - | - | - | [2] |

| 5-HT6 | Radioligand Binding | - | - | - | - | - | [2] |

| 5-HT7 | Radioligand Binding | - | - | - | - | Antagonist | [2][5] |

Experimental Protocols: Radioligand Binding Assays

The determination of binding affinities such as Ki and IC50 values is typically achieved through competitive radioligand binding assays. Below is a generalized protocol that outlines the key steps involved.

Membrane Preparation

-

Cell Culture and Harvesting : Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human serotonin receptor subtype of interest are cultured to approximately 90% confluency.[6] The cells are then detached from the culture plates.[6]

-

Homogenization : The harvested cells are suspended in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors) and homogenized using a sonicator or other mechanical homogenizer.[7][8]

-

Centrifugation : The homogenate undergoes a low-speed centrifugation (e.g., 1,000 x g for 3 minutes) to remove nuclei and large debris.[8] The resulting supernatant is then subjected to a high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the cell membranes.[8]

-

Washing and Storage : The membrane pellet is resuspended in fresh lysis buffer and the high-speed centrifugation step is repeated to wash the membranes.[8] The final pellet is resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose), aliquoted, and stored at -80°C until use.[7]

-

Protein Quantification : The protein concentration of the membrane preparation is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[7]

Competitive Binding Assay

-

Assay Setup : The assay is typically performed in a 96-well plate format with a final reaction volume of 250 µL.[7][8]

-

Reagent Addition : The following components are added to each well in a specific order:

-

150 µL of the prepared cell membrane suspension (containing a specific amount of protein, e.g., 3-20 µg for cultured cells or 50-120 µg for tissue homogenates).[7][8]

-

50 µL of a serial dilution of methysergide (the competing, unlabeled ligand) or buffer for determining total binding, or a saturating concentration of a known non-radioactive ligand for determining non-specific binding.[8]

-

50 µL of a specific radioligand (e.g., [3H]Ketanserin for 5-HT2A receptors, [3H]Mesulergine for 5-HT2C receptors) at a fixed concentration, typically at or below its dissociation constant (Kd).

-

-

Incubation : The plate is incubated for a set period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation to allow the binding reaction to reach equilibrium.[7]

-

Filtration : The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are often pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[7][8]

-

Washing : The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[7]

-

Quantification : The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then measured using a scintillation counter.[7]

Data Analysis

-

Specific Binding Calculation : Specific binding is calculated by subtracting the non-specific binding (radioactivity in the presence of a saturating concentration of unlabeled ligand) from the total binding (radioactivity in the absence of a competing ligand).[9]

-

IC50 Determination : The concentration of methysergide that inhibits 50% of the specific binding of the radioligand (the IC50 value) is determined by plotting the percentage of specific binding against the logarithm of the methysergide concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[7]

-

Ki Calculation : The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.[7]

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and processes involved, the following diagrams illustrate a typical experimental workflow for a radioligand binding assay and the canonical signaling pathways for the 5-HT1A, 5-HT2A, and 5-HT7 receptors.

References

- 1. Methysergide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methysergide - Wikipedia [en.wikipedia.org]

- 3. Structural Determinants of 5-HT2B Receptor Activation and Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. methysergide | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

The Pharmacokinetics and Bioavailability of Deseril (Methysergide): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of Deseril (methysergide), a semi-synthetic ergot alkaloid previously utilized for the prophylaxis of migraine and cluster headaches. This document delves into the absorption, distribution, metabolism, and excretion (ADME) of methysergide, with a particular focus on its conversion to the active metabolite, methylergometrine. Quantitative data from key studies are presented in tabular format for clarity and comparative analysis. Detailed experimental methodologies, based on established analytical techniques, are provided to aid in the understanding and potential replication of pharmacokinetic studies. Furthermore, this guide includes visualizations of the critical signaling pathways influenced by methysergide and its metabolite, rendered using the DOT language for Graphviz, to elucidate their mechanisms of action at the molecular level.

Introduction

Methysergide, marketed under the trade name this compound, is a derivative of lysergic acid and has been recognized for its efficacy in preventing vascular headaches.[1] Its therapeutic effects are intrinsically linked to its complex pharmacokinetic profile, most notably its function as a prodrug.[2][3] A thorough understanding of its absorption, extensive first-pass metabolism, and the pharmacokinetics of its active metabolite is crucial for comprehending its clinical efficacy and adverse effect profile. This guide aims to consolidate and present this information in a technically detailed and accessible format for professionals in the field of drug development and pharmacology.

Pharmacokinetic Profile

The pharmacokinetic properties of methysergide are characterized by rapid absorption, significant first-pass metabolism, and the formation of a more pharmacologically active and persistent metabolite, methylergometrine.[2][4]

Absorption and Bioavailability

Following oral administration, methysergide is rapidly absorbed from the gastrointestinal tract.[5] However, it undergoes extensive first-pass metabolism in the liver, which significantly limits its systemic availability. The oral bioavailability of methysergide has been determined to be approximately 13%.[2][4]

Metabolism

The primary metabolic pathway for methysergide is demethylation at the 1-position of the indole nucleus, leading to the formation of its major active metabolite, methylergometrine.[6][7] Plasma concentrations of methylergometrine are substantially higher—over tenfold greater—than those of the parent drug following oral administration.[2][4] This metabolic conversion is so significant that methysergide is considered a prodrug of methylergometrine.[2][3]

Distribution

Information regarding the specific tissue distribution of methysergide and its metabolites is not extensively detailed in the available literature.

Excretion

The routes of excretion for methysergide and its metabolites have not been fully elucidated in the provided search results.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of methysergide and its active metabolite, methylergometrine, derived from a pivotal crossover study in five healthy male subjects.[2][4]

Table 1: Pharmacokinetic Parameters of Methysergide and Methylergometrine after Oral and Intravenous Administration [2][4]

| Parameter | Methysergide (Oral) | Methylergometrine (from Oral Methysergide) | Methysergide (Intravenous) | Methylergometrine (from Intravenous Methysergide) |

| Dose | 2.7 mg methysergide maleate | - | 1.0 mg methysergide maleate | - |

| Bioavailability | 13% | - | - | - |

| Elimination Half-life (t½) | 62.0 ± 8.3 min | 223 ± 43 min | 44.8 ± 8.1 min | 174 ± 35 min |

| AUC Ratio (Metabolite/Parent Drug) | >10 | - | - | - |

Data are presented as mean ± standard deviation.

Experimental Protocols

While the complete, detailed protocol from the seminal 1986 study by Bredberg et al. is not publicly available, this section outlines a standard methodology for a pharmacokinetic study of methysergide based on common practices in the field and information gleaned from related literature.[1][7]

Study Design

A typical study would involve a crossover design with a washout period between two phases: an oral administration phase and an intravenous administration phase.

-

Subjects: Healthy, non-smoking male volunteers, typically between the ages of 20 and 40, who have given informed consent.

-

Drug Administration:

-

Blood Sampling: Venous blood samples would be collected into heparinized tubes at predetermined time points before and after drug administration (e.g., 0, 15, 30, 45, 60, 90 minutes, and 2, 3, 4, 6, 8, 12 hours). Plasma would be separated by centrifugation and stored at -20°C or lower until analysis.

Analytical Methodology

The quantification of methysergide and methylergometrine in plasma samples would be performed using a validated high-performance liquid chromatography (HPLC) method with fluorescence detection or a more sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1][7]

-

Sample Preparation: A liquid-liquid extraction or solid-phase extraction (SPE) would be employed to isolate the analytes from the plasma matrix. An internal standard would be added to the plasma samples before extraction to ensure accuracy and precision.

-

Chromatographic Conditions (Hypothetical HPLC-Fluorescence Method):

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of a buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile), run in an isocratic or gradient mode.

-

Flow Rate: Approximately 1.0 mL/min.

-

Detection: Fluorescence detector with excitation and emission wavelengths optimized for methysergide and methylergometrine.

-

-

Data Analysis: The plasma concentration-time data for both methysergide and methylergometrine would be analyzed using non-compartmental or compartmental pharmacokinetic models to determine parameters such as elimination half-life (t½), area under the plasma concentration-time curve (AUC), and bioavailability.

Signaling Pathways and Mechanism of Action

The therapeutic and adverse effects of this compound are mediated through the interaction of methysergide and its active metabolite, methylergometrine, with various serotonin (5-HT) receptors. Methysergide itself is a potent 5-HT receptor antagonist, while methylergometrine acts as a partial agonist at several 5-HT receptor subtypes.[2]

Antimigraine Effect: 5-HT1B/1D Receptor Agonism and 5-HT2B Receptor Antagonism

The antimigraine effect of this compound is attributed to the actions of its active metabolite, methylergometrine, at 5-HT1B and 5-HT1D receptors, and the antagonistic action of methysergide at 5-HT2B receptors.

-

5-HT1B/1D Receptor Agonism: Activation of these Gi/o-coupled receptors by methylergometrine is thought to cause vasoconstriction of dilated cranial blood vessels and inhibit the release of pro-inflammatory neuropeptides from trigeminal nerve endings.[8]

-

5-HT2B Receptor Antagonism: The antagonistic effect of methysergide at this receptor may also contribute to its antimigraine properties.[2]

Adverse Effects: 5-HT2B Receptor Agonism

The long-term use of methysergide has been associated with fibrotic complications, which are believed to be mediated by the agonistic activity of its metabolite, methylergometrine, at 5-HT2B receptors. This receptor is coupled to Gq/11 proteins, and its activation can lead to downstream signaling cascades that promote cell proliferation.[4][9] The 5-HT2B receptor can also signal through a β-arrestin-mediated pathway.[5][10]

Conclusion

The pharmacokinetics of this compound are complex, defined by its role as a prodrug that is extensively metabolized to the active compound methylergometrine. The low oral bioavailability of the parent drug is contrasted by the high circulating levels and longer half-life of its active metabolite, which is responsible for both the therapeutic antimigraine effects and the potential for serious fibrotic side effects. The therapeutic actions are primarily mediated through agonism at 5-HT1B/1D receptors and antagonism at 5-HT2B receptors, while the adverse effects are linked to agonism at 5-HT2B receptors. A thorough understanding of this dual-edged pharmacological profile is essential for any future research or development involving this class of compounds.

References

- 1. Pharmacokinetics of methysergide and its metabolite methylergometrine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of methysergide and its metabolite methylergometrine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. History of methysergide in migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 6. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methylergometrine, an active metabolite of methysergide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. How much do we know about the coupling of G-proteins to serotonin receptors? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Signaling snapshots of 5-HT2B serotonin receptor activated by the prototypical psychedelic LSD - PMC [pmc.ncbi.nlm.nih.gov]

Deseril (Methysergide) as a Prodrug of Methylergonovine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of Deseril (methysergide) as a prodrug of methylergonovine. Methysergide, a semi-synthetic ergot alkaloid, undergoes extensive first-pass metabolism to its active metabolite, methylergonovine. This conversion is central to its pharmacological activity, particularly in the historical treatment of migraine and cluster headaches. This document details the pharmacokinetic profiles of both compounds, the enzymatic pathways governing this biotransformation, and the subsequent pharmacodynamic effects mediated by methylergonovine's interaction with serotonergic and dopaminergic receptors. Detailed experimental protocols for the quantification of these compounds, in vitro metabolism studies, and assessment of their vasoactive properties are provided. Furthermore, signaling pathways associated with the therapeutic and adverse effects are visualized to facilitate a deeper understanding of their molecular mechanisms.

Introduction

Methysergide, historically marketed as this compound, was once a cornerstone in the prophylactic treatment of vascular headaches.[1] Its therapeutic efficacy is now understood to be primarily attributable to its rapid and extensive conversion to its major active metabolite, methylergonovine.[2][3] This biotransformation is a classic example of a prodrug strategy, where an inactive or less active parent compound is metabolized in the body to the active therapeutic agent. Understanding the nuances of this prodrug-metabolite relationship is critical for comprehending the pharmacological profile of methysergide, including its therapeutic benefits and potential for adverse effects. This guide synthesizes the available scientific literature to provide a comprehensive technical resource on the subject.

Pharmacokinetics: From Methysergide to Methylergonovine

The conversion of methysergide to methylergonovine is a rapid and efficient process, primarily occurring during first-pass metabolism in the liver. This leads to significantly higher plasma concentrations of the metabolite compared to the parent drug following oral administration.

Quantitative Pharmacokinetic Data

A crossover study in healthy male volunteers provides key insights into the pharmacokinetic parameters of methysergide and methylergonovine following both intravenous and oral administration. The data clearly demonstrates the low systemic availability of methysergide and the subsequent predominance of methylergonovine in circulation after oral dosing.[4]

| Parameter | Methysergide (Intravenous) | Methylergonovine (from IV Methysergide) | Methysergide (Oral) | Methylergonovine (from Oral Methysergide) |

| Dose | 1.0 mg | - | 2.7 mg | - |

| Bioavailability | - | - | 13% | - |

| Elimination Half-life (t½) | 44.8 ± 8.1 min | 174 ± 35 min | 62.0 ± 8.3 min | 223 ± 43 min |

| AUC (Area Under the Curve) | - | - | - | >10-fold higher than Methysergide |

Data from Bredberg et al., 1986[4]

Metabolism: The Enzymatic Conversion

The primary metabolic pathway for methysergide is N-demethylation at the indole nitrogen, which yields methylergonovine. This reaction is predominantly catalyzed by cytochrome P450 enzymes in the liver.

In Vitro Metabolism Experimental Protocol

This protocol outlines a general procedure for assessing the in vitro metabolism of methysergide to methylergonovine using human liver microsomes.

Objective: To determine the kinetics of methylergonovine formation from methysergide and to identify the major CYP450 isoforms involved.

Materials:

-

Human liver microsomes (pooled)

-

Methysergide

-

Methylergonovine standard

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Specific CYP450 inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6)

-

Acetonitrile (for reaction termination)

-

Internal standard for HPLC-MS/MS analysis

Procedure:

-

Incubation Setup: In microcentrifuge tubes, combine human liver microsomes, potassium phosphate buffer, and methysergide at various concentrations. In inhibitor experiments, pre-incubate the microsomes with the specific CYP450 inhibitor for a designated time.

-

Pre-warming: Pre-warm the incubation mixtures to 37°C.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reactions at 37°C with gentle shaking for a specified time course.

-

Reaction Termination: Stop the reaction by adding ice-cold acetonitrile containing an internal standard.

-

Sample Preparation: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.

-

Analysis: Quantify the formation of methylergonovine using a validated HPLC-MS/MS method.

Data Analysis:

-

Determine the kinetic parameters (Km and Vmax) of methylergonovine formation by fitting the data to the Michaelis-Menten equation.

-

Assess the percentage of inhibition of methylergonovine formation in the presence of specific CYP450 inhibitors to identify the key metabolizing enzymes. Studies on similar compounds suggest a significant role for CYP3A4 in N-demethylation reactions.[5][6]

Metabolic Pathway Diagram

Pharmacodynamics: The Actions of Methylergonovine

The pharmacological effects of methysergide are largely mediated by methylergonovine, which acts as a non-selective agonist at several serotonin (5-HT) receptor subtypes and also interacts with dopamine receptors.[1][2]

Serotonin Receptor Signaling Pathways

Methylergonovine's interaction with 5-HT2A and 5-HT1B/1D receptors is crucial for its therapeutic effects and some of its adverse reactions.

References

- 1. History of methysergide in migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methysergide - Wikipedia [en.wikipedia.org]

- 3. scielo.br [scielo.br]

- 4. Pharmacokinetics of methysergide and its metabolite methylergometrine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methadone N-demethylation in human liver microsomes: lack of stereoselectivity and involvement of CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Different effects of inhibitors on the O- and N-demethylation of codeine in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise and Fall of a Migraine Prophylactic: An In-depth Technical Guide to the Historical Development and Discovery of Methysergide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical development and discovery of methysergide, a semi-synthetic ergot alkaloid that revolutionized the prophylactic treatment of migraine and cluster headaches. The document details its synthesis, mechanism of action, pivotal clinical trials, and the subsequent discovery of serious adverse effects that led to its restricted use. Experimental protocols for key studies are provided to the extent that publicly available information allows, and quantitative data are summarized in structured tables for comparative analysis.

Pre-Discovery Context and Synthesis

The story of methysergide begins in the mid-20th century, a period of burgeoning interest in the role of serotonin (5-hydroxytryptamine, 5-HT) in human physiology and pathology. Following the isolation of serotonin in 1948, its potent vasoconstrictive properties led researchers to hypothesize its involvement in the pathophysiology of migraine.[1][2] Harold Wolff's influential theory of vasodilation in migraine spurred the search for a "perivascular factor" that could induce local tissue damage and heighten pain sensitivity, with serotonin being a prime candidate.[1] This created a clear need for a potent serotonin antagonist to test this hypothesis and potentially treat migraines.

At Sandoz Laboratories in Basel, Switzerland, building on their extensive research into ergot alkaloids, chemists synthesized methysergide (originally designated as UML-491). The synthesis involved the chemical modification of lysergic acid, the backbone of many ergot alkaloids. Specifically, a methyl group was added to the indole nitrogen and a butanolamide group was attached to the carboxyl group of lysergic acid.[1][2]

Experimental Protocol: Synthesis of Methysergide

While the precise, proprietary industrial synthesis protocol used by Sandoz is not fully public, the general chemical steps can be outlined based on available chemical literature and patents from that era. The synthesis of N-(1-(hydroxymethyl)propyl)-1-methyl-D-lysergamide would have involved the following key transformations:

-

Methylation of Lysergic Acid: The indole nitrogen of lysergic acid is methylated. This is a crucial step that differentiates methysergide from other lysergic acid derivatives. A common methylating agent for such reactions is methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a strong base to deprotonate the indole nitrogen.

-

Activation of the Carboxylic Acid: The carboxylic acid group of the methylated lysergic acid is activated to facilitate amide bond formation. This can be achieved by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), or by forming a mixed anhydride.

-

Amidation: The activated carboxylic acid derivative is then reacted with (S)-(+)-2-aminobutanol (also known as L-2-amino-1-butanol) to form the final butanolamide side chain. The reaction is typically carried out in an inert solvent at controlled temperatures.

-

Purification: The final product, methysergide, would then be purified using techniques such as crystallization and chromatography to remove any unreacted starting materials or byproducts.

From Serotonin Antagonist to Migraine Prophylactic: Early Investigations

Methysergide was initially characterized as a potent and selective serotonin inhibitor.[1] This pharmacological profile made it an ideal candidate for investigating the serotonin theory of migraine.

Experimental Protocol: In Vitro Characterization of Serotonin Antagonism

The serotonin-antagonizing properties of methysergide were likely first established using in vitro isolated tissue bath experiments, a standard pharmacological technique of the time. A typical protocol would involve:

-

Tissue Preparation: A piece of smooth muscle tissue known to contract in response to serotonin, such as a strip of rabbit aorta or rat uterus, is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at a constant temperature (e.g., 37°C) and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).

-

Contraction Measurement: The tissue is connected to a force transducer, which measures isometric contractions. The output is recorded on a polygraph or a digital data acquisition system.

-

Serotonin Dose-Response Curve: A cumulative concentration-response curve for serotonin is generated by adding increasing concentrations of serotonin to the organ bath and recording the resulting contractions.

-

Antagonism Assay: The tissue is pre-incubated with a known concentration of methysergide for a specific period. The serotonin concentration-response curve is then repeated in the presence of methysergide.

-

Data Analysis: A rightward shift in the serotonin dose-response curve in the presence of methysergide, without a change in the maximum response, would indicate competitive antagonism. The affinity of methysergide for the serotonin receptor (expressed as a pA₂ value) can be calculated from these shifts.

Clinical Development and Efficacy in Migraine Prophylaxis

The promising preclinical pharmacology of methysergide led to its clinical investigation as a prophylactic treatment for migraine. The seminal clinical work was conducted by Federigo Sicuteri in Florence, Italy.

Sicuteri's Pioneering Clinical Trial (1959)

In 1959, Sicuteri published the first report on the efficacy of methysergide in the prophylactic treatment of migraine.[1] While the detailed protocol of this initial study is not available in modern databases, based on the publication and the standards of the time, the methodology likely involved:

-

Patient Population: A small cohort of patients with severe, frequent migraine headaches that were refractory to other available treatments.

-

Study Design: An open-label, non-placebo-controlled trial.

-

Efficacy Assessment: The primary outcome was the frequency and severity of migraine attacks, as reported by the patients. Clinical improvement was likely categorized qualitatively (e.g., excellent, good, fair, no improvement).

Sicuteri's findings were highly encouraging, with many patients experiencing a dramatic reduction in the frequency and severity of their migraines.[1] This led to the rapid adoption of methysergide as the first effective prophylactic treatment for migraine.

Subsequent Clinical Trials and Quantitative Efficacy Data

Following Sicuteri's initial report, numerous other clinical trials were conducted to further evaluate the efficacy and safety of methysergide. A 1963 trial by Lloyd-Smith and McNaughton provides more quantitative data.[3][4]

Table 1: Summary of Efficacy Data from a 1963 Clinical Trial of Methysergide in Migraine Prophylaxis [3][4]

| Patient Cohort | Number of Patients | Treatment Duration | Efficacy Outcome | Percentage of Patients |

| Common, Classical, and Cluster Migraine | 87 | 30 months | Excellent and Good Results | 50.6% |

| Common Migraine (Friedman, cited in[3]) | N/A | N/A | Improvement | 79% |

| Cluster Migraine (Friedman, cited in[3]) | N/A | N/A | Improvement | 90% |

These early trials solidified methysergide's position as a highly effective preventive medication for severe migraine and cluster headaches.

Unraveling the Mechanism of Action: Beyond Simple Serotonin Antagonism

Initially lauded as a specific 5-HT antagonist, further research revealed a more complex pharmacological profile for methysergide. It is now understood to be a prodrug, with its major active metabolite being methylergometrine.[1] The parent drug and its metabolite have distinct activities at various serotonin receptor subtypes.

Table 2: Receptor Binding Profile of Methysergide and Methylergometrine

| Receptor | Methysergide Action | Methylergometrine Action |

| 5-HT₁ | Agonist | Potent Agonist |

| 5-HT₂ₐ | Antagonist | Agonist |

| 5-HT₂B | Antagonist | Potent Agonist |

| 5-HT₂C | Antagonist | N/A |

The prophylactic effect in migraine is thought to be mediated by the 5-HT₂B receptor antagonism of methysergide itself.[5] In contrast, the vasoconstrictive effects, which may contribute to aborting an acute migraine attack, are likely due to the 5-HT₁ receptor agonism of methylergometrine.

Metabolism of methysergide and its dual action on serotonin receptors.

The Discovery of a Dark Side: Retroperitoneal Fibrosis

In 1964, approximately five years after its introduction, reports began to emerge of a rare but serious side effect associated with long-term methysergide use: retroperitoneal fibrosis.[1] This condition involves the development of inflammatory and fibrous tissue in the retroperitoneal space, which can encase and obstruct the ureters, leading to kidney damage.

Graham's Seminal Case Series (1966)

A pivotal publication by John R. Graham and colleagues in 1966 solidified the link between methysergide and fibrotic disorders.[5] While the full detailed methodology is not available, the study was a case series analysis.

-

Patient Population: The study compiled and analyzed cases of patients who developed retroperitoneal fibrosis and other fibrotic conditions (such as pleuropulmonary and cardiac valve fibrosis) while on long-term methysergide therapy for headache.

-

Methodology: The researchers likely reviewed patient medical records, including clinical presentations, laboratory findings, radiological imaging (such as intravenous pyelograms), and surgical and pathological reports.

-

Key Findings: The study established a strong association between continuous, long-term methysergide use and the development of these fibrotic complications. A crucial observation was that in many cases, the fibrotic process regressed upon discontinuation of the drug.

This and other similar reports led to a significant decline in the use of methysergide and the implementation of strict guidelines for its prescription, including drug-free holidays to mitigate the risk of fibrosis.

The Role of the 5-HT₂B Receptor in Fibrosis

The mechanism underlying methysergide-induced fibrosis is now understood to be related to the agonist activity of its metabolite, methylergometrine, at the 5-HT₂B receptor. Activation of this receptor on fibroblasts can stimulate their proliferation and differentiation into myofibroblasts, leading to excessive collagen deposition and tissue fibrosis.

Signaling pathway of methylergometrine-induced fibrosis via the 5-HT2B receptor.

The Legacy of Methysergide

The story of methysergide is a classic example of the double-edged sword of drug development. It was a groundbreaking therapy that provided relief for countless individuals suffering from debilitating headaches. However, its serious long-term side effects underscored the importance of post-marketing surveillance and the need for a deeper understanding of drug-receptor interactions.

The discovery of methysergide's mechanism of action and its side effects had a profound impact on the field of headache research and drug development. It validated the role of serotonin in migraine pathophysiology and paved the way for the development of more selective serotonin receptor agonists, such as the triptans, which are now the mainstay of acute migraine treatment.

The historical workflow of methysergide's discovery and development.

Today, methysergide is rarely used and is considered a third-line agent for the most intractable cases of migraine and cluster headache, with strict monitoring for any signs of fibrotic disease. Its story serves as a crucial lesson in the annals of pharmacology and drug development, highlighting the complex interplay between efficacy, safety, and the ever-evolving understanding of molecular medicine.

References

- 1. History of methysergide in migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. Methysergide (Sansert) in the Prevention of Migraine: A Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. METHYSERGIDE (SANSERT) IN THE PREVENTION OF MIGRAINE: A CLINICAL TRIAL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

An In-depth Technical Guide on the Molecular Structure and Chemical Properties of Methysergide

Abstract: This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and chemical characteristics of methysergide. It is intended for researchers, scientists, and professionals in drug development. This document details the compound's synthesis, stability, and its complex interactions with serotonin receptors. Key quantitative data are presented in tabular format, and significant biological pathways and experimental workflows are visualized using diagrams. Detailed methodologies for representative experimental protocols are also included to facilitate further research.

Molecular Structure and Physicochemical Properties

Methysergide is a semi-synthetic ergot alkaloid derivative.[1] Structurally, it is related to lysergic acid and methylergonovine.[2][3] Its chemical synthesis involves the addition of a methyl group and a butanolamide group to a lysergic acid backbone.[2][4][5] This modification, specifically the methylation at the number 1 position of the indole ring, significantly enhances its serotonin antagonist properties compared to related compounds like methylergonovine.[3]

Chemical Identifiers

The fundamental structural and identification parameters for methysergide are summarized in Table 1.

| Identifier | Value | Source(s) |

| IUPAC Name | (6aR,9R)-N-[(2S)-1-Hydroxybutan-2-yl]-4,7-dimethyl-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-9-carboxamide | [1][2][6] |

| CAS Number | 361-37-5 | [1][2][7] |

| Molecular Formula | C₂₁H₂₇N₃O₂ | [1][2][7] |

| SMILES | O=C(N--INVALID-LINK--CO)[C@@H]3/C=C2/c4cccc1c4c(cn1C)C[C@H]2N(C3)C | [2] |

| InChI | InChI=1S/C21H27N3O2/c1-4-15(12-25)22-21(26)14-8-17-16-6-5-7-18-20(16)13(10-23(18)2)9-19(17)24(3)11-14/h5-8,10,14-15,19,25H,4,9,11-12H2,1-3H3,(H,22,26)/t14-,15+,19-/m1/s1 | [2] |

| InChI Key | KPJZHOPZRAFDTN-ZRGWGRIASA-N | [2] |

Physicochemical Data

The key physicochemical properties of methysergide are detailed in Table 2. The data for methysergide maleate, a common salt form, are also included where specified.

| Property | Value | Source(s) |

| Molecular Weight | 353.47 g/mol | [1][2][7][8] |

| Physical Appearance | White to yellowish-white or reddish-white crystalline powder | [1][6] |

| Melting Point | ~195 °C (decomposes above ~165 °C) | [1][6][7] |

| Solubility (Water) | 129 mg/L; sparingly soluble | [6][7] |

| Solubility (Other) | 1 g in 165 mL alcohol; 1 g in 3400 mL chloroform; practically insoluble in ether (as maleate salt) | [1] |

| LogP (Octanol/Water) | 2.3 | [1] |

Chemical Properties and Synthesis

Synthesis

Methysergide was first synthesized from lysergic acid.[2][4] The process involves the introduction of a methyl group at the indole nitrogen (position 1) and the formation of an amide linkage with a butanolamide group.[4][5] This synthetic modification was crucial in developing a compound with potent and selective serotonin-inhibiting properties for clinical use.[2][4]

Stability and Metabolism

Methysergide is considered a prodrug, as it undergoes significant first-pass metabolism in the liver after oral administration.[2][4][9] Its oral bioavailability is approximately 13%.[2] The primary metabolic pathway is demethylation, which converts methysergide into its major active metabolite, methylergonovine (also known as methylergometrine).[2][10]

During therapy, the plasma levels of methylergonovine are about 10 times higher than those of the parent drug, and its elimination half-life is nearly four times longer.[2] This metabolic conversion is critical to its pharmacological profile, as methylergonovine has a different and broader receptor activity spectrum than methysergide.[2][4]

Pharmacological Properties and Mechanism of Action

Methysergide exhibits a complex pharmacology, acting as both an antagonist and a partial agonist at various serotonin (5-hydroxytryptamine, 5-HT) receptors.[2] Its therapeutic effects in migraine prophylaxis are attributed to its interactions with the serotonergic system, which modulates vascular tone and inflammation.[1][11][12]

-

5-HT₂ Receptor Antagonism : Methysergide is a potent antagonist at 5-HT₂ₐ, 5-HT₂₋, and 5-HT₂C receptors.[2][10] This action is believed to inhibit serotonin's effects on blood vessels and gastrointestinal smooth muscle, which are implicated in the pathophysiology of vascular headaches.[1][13] The antimigraine activity may be specifically linked to 5-HT₂₋ receptor antagonism.[2]

-

5-HT₁ Receptor Agonism : The compound acts as a partial agonist at 5-HT₁ receptors.[2] Its vasoconstrictor effects within the carotid vascular bed, which may contribute to its prophylactic efficacy, are mediated by 5-HT₁₋ receptors.[10]

-

Metabolite Activity : The active metabolite, methylergonovine, is a non-selective agonist at most serotonin receptors and possesses higher intrinsic efficacy at 5-HT₁₋ and 5-HT₁₋ receptors.[2] Unlike methysergide, methylergonovine is a partial agonist at 5-HT₂ₐ and 5-HT₂₋ receptors and also has dopaminergic activity.[2][4]

The dual activity of methysergide and its potent metabolite, methylergonovine, results in a complex modulation of the serotonergic system, as illustrated in the pathway diagram below.

Experimental Protocols

The characterization of methysergide's interaction with serotonin receptors is primarily conducted through radioligand binding assays. These experiments are fundamental to determining the affinity (Ki) and receptor density (Bmax) of the compound for specific receptor subtypes.

Generalized Protocol: Competitive Radioligand Binding Assay for 5-HT₂ Receptors

This protocol provides a representative methodology for assessing the binding affinity of methysergide to 5-HT₂ receptors in brain tissue homogenates, a technique alluded to in studies of chronic methysergide treatment.[14]

Objective: To determine the inhibitory constant (Ki) of methysergide for the 5-HT₂ receptor using a competitive binding assay with a specific radioligand (e.g., [³H]-spiperone or [³H]-ketanserin).

Materials and Reagents:

-

Tissue source: Mouse or rat cerebral cortex, known to have a high density of 5-HT₂ receptors.[14]

-

Radioligand: [³H]-spiperone or [³H]-ketanserin.

-

Non-labeled competitor: Methysergide solutions of varying concentrations.

-

Reagent for non-specific binding: Mianserin or unlabeled serotonin.

-

Assay Buffer: Tris-HCl buffer with appropriate salts (e.g., CaCl₂, MgCl₂).

-

Scintillation fluid.

-

Glass fiber filters.

-

Cell harvester and scintillation counter.

Procedure:

-

Tissue Preparation:

-

Homogenize fresh or frozen cerebral cortex tissue in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging.

-

Resuspend the final pellet in assay buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford).

-

-

Binding Incubation:

-

In test tubes, combine the membrane homogenate, a fixed concentration of the radioligand (e.g., [³H]-spiperone), and varying concentrations of the competitor (methysergide).

-

Prepare tubes for total binding (no competitor) and non-specific binding (a high concentration of a non-labeled antagonist like mianserin).

-

Incubate all tubes at a controlled temperature (e.g., 37°C) for a set duration to allow the binding to reach equilibrium.

-

-

Separation and Measurement:

-

Rapidly terminate the incubation by filtering the contents of each tube through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Quickly wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.

-

Place the filters into scintillation vials, add scintillation fluid, and allow them to equilibrate.

-

Measure the radioactivity (in disintegrations per minute, DPM) in each vial using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding DPM from the total binding DPM.

-

Plot the percentage of specific binding against the logarithm of the methysergide concentration.

-

Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of methysergide that inhibits 50% of the specific radioligand binding).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

The workflow for this type of experiment is visualized below.

References

- 1. Methysergide | C21H27N3O2 | CID 9681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methysergide - Wikipedia [en.wikipedia.org]

- 3. Sansert (Methysergide maleate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 4. History of methysergide in migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methysergide [medbox.iiab.me]

- 6. METHYSERGIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 7. Methysergide [drugfuture.com]

- 8. methysergide [drugcentral.org]

- 9. youtube.com [youtube.com]

- 10. ihs-headache.org [ihs-headache.org]

- 11. [Mechanism of action of drugs currently used in the prevention of migraine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. firsthope.co.in [firsthope.co.in]

- 13. Methysergide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 14. Regional serotonin receptor studies: chronic methysergide treatment induces a selective and dose-dependent decrease in serotonin-2 receptors in mouse cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

Deseril (Methysergide) and its Antagonistic Effect on the 5-HT2B Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antagonistic effects of Deseril (Methysergide) on the 5-hydroxytryptamine 2B (5-HT2B) receptor. It includes a comprehensive summary of quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes to support research and development in pharmacology and medicinal chemistry.

Introduction

Methysergide, a semi-synthetic ergot alkaloid, is recognized for its complex pharmacology, acting on various serotonin receptors.[1] While historically used for the prevention of migraine and cluster headaches, its clinical application has been limited due to safety concerns, including retroperitoneal fibrosis and cardiac valvulopathy.[2] A significant body of research has identified Methysergide as a potent antagonist of the 5-HT2B receptor.[3][4] This antagonism is a key aspect of its pharmacological profile, distinguishing it from its primary metabolite, methylergonovine, which acts as a potent 5-HT2B receptor agonist and is implicated in the associated cardiac side effects.[2][3] Understanding the specifics of Methysergide's interaction with the 5-HT2B receptor is crucial for the development of safer therapeutic agents.

The 5-HT2B receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to the Gq/11 signaling pathway.[5][6] This initiates a cascade involving phospholipase C (PLC) activation, leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG).[5] This process ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC).[5]

Quantitative Data on 5-HT2B Receptor Antagonism

The antagonistic potency of Methysergide at the 5-HT2B receptor has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentration (IC50) and binding affinity (Ki) values reported in the literature.

| Parameter | Value (nM) | Species | Assay Type | Reference |

| IC50 | 2.4 | Human | Gq Calcium Flux | [2][3] |

| IC50 | 1.4 | Human | IP1 Accumulation | [7] |

| Ki | ~7.6 (pKi 8.12) | Human | Radioligand Binding ([3H]LSD displacement) | |

| Ki | 6.31 | Rat | Radioligand Binding ([3H]5-HT displacement) |

Table 1: Summary of quantitative data for Methysergide's antagonism at the 5-HT2B receptor.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize the antagonistic effects of Methysergide on the 5-HT2B receptor.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of Methysergide for the 5-HT2B receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of Methysergide at the human 5-HT2B receptor.

Materials:

-

Receptor Source: Membrane preparations from CHO-K1 or HEK293 cells stably expressing the recombinant human 5-HT2B receptor.

-

Radioligand: [3H]-LSD or another suitable 5-HT2B receptor radioligand.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity 5-HT2B antagonist (e.g., RS-127445).

-

Test Compound: Methysergide dilutions.

-

Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the 5-HT2B receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of Methysergide. For total binding, no competing ligand is added. For non-specific binding, the non-specific binding control is added.

-

Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of Methysergide and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay (Calcium Flux)

This cell-based assay measures the ability of Methysergide to inhibit the increase in intracellular calcium triggered by a 5-HT2B receptor agonist.

Objective: To determine the IC50 value of Methysergide for the inhibition of 5-HT-induced calcium mobilization in cells expressing the human 5-HT2B receptor.

Materials:

-

Cells: HEK293 or CHO cells stably expressing the human 5-HT2B receptor.

-

Cell Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS and antibiotics.

-

Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.

-

Reagents: Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), Assay Buffer (e.g., HBSS with 20 mM HEPES).

-

5-HT2B Agonist: Serotonin (5-HT).

-

Test Compound: Methysergide dilutions.

-

Instrumentation: Fluorescence plate reader with kinetic read capability and automated injectors (e.g., FLIPR, FlexStation).

Procedure:

-

Cell Plating: Seed the cells into the assay plates and culture overnight to allow for adherence.

-

Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate for 45-60 minutes at 37°C.

-

Compound Addition: Remove the dye solution and add assay buffer containing various concentrations of Methysergide or vehicle control. Incubate for 15-30 minutes.

-

Agonist Addition and Signal Detection: Place the plate in the fluorescence plate reader. Add a pre-determined EC80 concentration of 5-HT to all wells using the instrument's injector and immediately begin measuring fluorescence intensity over time.

-

Data Analysis: Determine the peak fluorescence response for each well after agonist addition. Normalize the data, with the agonist-only response as 0% inhibition and the response in the absence of agonist as 100% inhibition. Plot the percent inhibition against the log concentration of Methysergide and fit the data to a four-parameter logistic equation to determine the IC50 value.

Signaling Pathways

Methysergide exerts its antagonistic effect by binding to the 5-HT2B receptor and preventing the conformational changes necessary for G-protein activation. The canonical signaling pathway initiated by 5-HT2B receptor activation and blocked by Methysergide is depicted below.

Conclusion

The data and protocols presented in this guide confirm that this compound (Methysergide) is a potent antagonist of the human 5-HT2B receptor. Its antagonistic properties have been well-characterized through both binding and functional assays. The provided experimental workflows and signaling pathway diagrams offer a clear framework for further investigation into the pharmacology of Methysergide and for the development of novel 5-HT2B receptor modulators with improved safety profiles. A thorough understanding of the molecular interactions and downstream signaling effects of compounds at the 5-HT2B receptor is paramount in modern drug discovery and development.

References

- 1. Gene Set - 5HT2 type receptor mediated signaling pathway [maayanlab.cloud]

- 2. Structural Determinants of 5-HT2B Receptor Activation and Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor | MDPI [mdpi.com]

- 5. Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-HT2B receptor - Wikipedia [en.wikipedia.org]

- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]

Early Clinical Insights into Deseril (Methysergide) for Headache Prophylaxis: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early clinical trial data for Deseril (methysergide), a pioneering prophylactic treatment for migraine and other vascular headaches. The following sections present a compilation of quantitative data from key initial studies, detailed experimental protocols, and visualizations of its proposed mechanism of action.

Quantitative Efficacy and Safety Data from Early Clinical Trials

The initial clinical assessments of methysergide in the early 1960s demonstrated significant promise in the prophylactic management of vascular headaches. The data from these foundational studies are summarized below to facilitate a comparative analysis of efficacy and tolerability.

Table 1: Efficacy of Methysergide in Migraine Prophylaxis in Early Clinical Trials

| Study | Patient Population | Dosage | Duration | Efficacy Outcome | Percentage of Patients with Improvement |

| Friedman & Losin (1961) | Migraine & Cluster Headache | Not specified in abstract | Not specified in abstract | Improvement | Common Migraine: 79%Cluster Headache: 90% |

| Lloyd-Smith & McNaughton (1963) | 87 patients with common, classical, or cluster migraine | 2-6 mg daily | 30 months | "Excellent" or "Good" results | 50.6% |

| Curran & Lance (1964) | 50 patients with chronic severe migraine | 2-6 mg daily | 3 months per treatment period (crossover) | ≥50% reduction in headache frequency | 64% |

| Whewell (1966) | 30 migraine patients in general practice | 2-6 mg daily | 3 months | "Good" or "Fair" response | 73.3% |

| Pedersen & Møller (1966) | 46 migraine patients | 3-6 mg daily | 2 x 5 weeks (crossover) | Reduction in headache frequency and intensity | Statistically significant improvement over placebo |

Table 2: Reported Side Effects in Early Methysergide Clinical Trials

| Study | Total Patients | Percentage of Patients with Side Effects | Most Common Side Effects Reported | Percentage of Patients Discontinuing Treatment Due to Side Effects |

| Lloyd-Smith & McNaughton (1963) | 87 | 34.2% | Nausea, vomiting, muscle cramps, dizziness, "unreal feelings" | 10.4% |

| Curran & Lance (1964) | 50 | 42% | Nausea, vomiting, epigastric discomfort, muscle cramps, dizziness | 12% |

| Whewell (1966) | 30 | 26.7% | Nausea, dizziness, drowsiness | 6.7% |

| Pedersen & Møller (1966) | 46 | Not specified | Nausea, vomiting, restlessness, insomnia, leg cramps | Not specified |

Experimental Protocols of Key Early Clinical Trials

The methodologies employed in the foundational clinical studies of this compound, while less standardized than modern trials, provide valuable insights into its initial evaluation.

Lloyd-Smith & McNaughton (1963)

-

Study Design: An open-label, uncontrolled clinical trial.

-

Patient Population: 87 patients with frequently recurring, severe common, classical, or cluster migraines.

-

Treatment Regimen: The initial dosage was 2 mg of methysergide daily, which was gradually increased to a maximum of 6 mg daily based on patient response and tolerance.

-

Data Collection: The frequency and severity of headaches were recorded before and during treatment. The therapeutic effect was assessed by the investigators and categorized as "excellent," "good," "fair," or "nil."

-

Outcome Measures: The primary outcome was the clinical assessment of the reduction in headache frequency and severity.

Curran & Lance (1964)

-

Study Design: A double-blind, placebo-controlled, crossover trial.

-

Patient Population: 50 patients with a history of chronic, severe migraine, defined as experiencing at least one severe headache per week for a minimum of one year.

-

Treatment Regimen: Patients were randomly assigned to receive either methysergide (2-6 mg daily) or a placebo for a period of three months. Following a washout period of one month, patients were crossed over to the alternate treatment for another three months.

-

Data Collection: Patients maintained a daily diary to record the frequency, duration, and severity of their headaches, as well as any associated symptoms and side effects.

-

Outcome Measures: The primary efficacy endpoint was the reduction in the mean monthly headache frequency. A "significant improvement" was defined as a 50% or greater reduction in headache frequency.

Visualizing the Pharmacodynamics of this compound

Proposed Signaling Pathway of Methysergide in Migraine Prophylaxis

The prophylactic effects of methysergide are believed to be mediated through its interaction with serotonin (5-HT) receptors. It acts as an antagonist at 5-HT2 receptors and an agonist at 5-HT1 receptors. Its active metabolite, methylergonovine, also contributes to its pharmacological activity.

Caption: Proposed dual mechanism of methysergide at 5-HT receptors.

Experimental Workflow of a Double-Blind, Crossover Clinical Trial

The following diagram illustrates the typical workflow of the early double-blind, crossover studies designed to assess the efficacy of methysergide.

Caption: A typical double-blind, crossover trial design.

The Enduring Legacy of Ergot Alkaloids in Migraine Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ergot alkaloids, a class of compounds derived from the fungus Claviceps purpurea, hold a foundational place in the history of migraine therapeutics. Their complex pharmacology, characterized by interactions with multiple neurotransmitter systems, has not only provided effective treatments for debilitating migraine attacks but has also been instrumental in shaping our understanding of migraine pathophysiology. This technical guide provides an in-depth exploration of the role of ergot alkaloids in migraine research, detailing their mechanism of action, key experimental protocols used in their evaluation, and a quantitative summary of their pharmacological and clinical properties. Signaling pathways and experimental workflows are visualized to offer a clear conceptual framework for researchers in the field.

Introduction: A Historical Perspective

The use of ergot derivatives for headache dates back to the 19th century, with the isolation of ergotamine in 1918 marking a significant milestone.[1] Initially introduced for migraine treatment in 1926 based on the theory of heightened sympathetic activity, their efficacy was later attributed to their potent vasoconstrictive effects on the extracranial vasculature.[1] Dihydroergotamine (DHE), a hydrogenated derivative of ergotamine, was introduced in 1945 with a more favorable side-effect profile.[1] While the advent of more selective 5-HT1B/1D receptor agonists (triptans) in the 1990s shifted the therapeutic landscape, ergot alkaloids remain valuable tools in the management of specific migraine subtypes and serve as a crucial reference in ongoing migraine research.[2][3]

Mechanism of Action: A Multi-Receptor Interaction

The therapeutic effects of ergot alkaloids in migraine are not attributed to a single mechanism but rather to their broad-spectrum pharmacological profile, engaging with serotonin (5-HT), dopamine, and adrenergic receptors.[4][5] This complex interaction contributes to their efficacy in aborting migraine attacks through several parallel actions.

Serotonergic System Modulation

Ergot alkaloids, including ergotamine and DHE, are potent agonists at 5-HT1B and 5-HT1D receptors.[5] Activation of these receptors is believed to be a key mechanism in their anti-migraine effect.

-

Cranial Vasoconstriction: Agonism at 5-HT1B receptors located on the smooth muscle of dilated cranial blood vessels leads to their constriction, counteracting the vasodilation thought to contribute to migraine pain.[4][5]

-

Inhibition of Neurogenic Inflammation: Activation of 5-HT1D receptors on presynaptic trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides such as Calcitonin Gene-Related Peptide (CGRP) and Substance P.[2] This dampens the inflammatory cascade within the dura mater, a key process in the generation of migraine pain.

Dopaminergic and Adrenergic Receptor Interactions

In addition to their effects on the serotonergic system, ergot alkaloids interact with dopamine and adrenergic receptors, which may contribute to both their therapeutic effects and their side-effect profile.[1][5]

-

Dopamine D2 Receptor Agonism: Both ergotamine and DHE are agonists at D2 receptors.[6] This action may play a role in their anti-migraine effects, but it is also associated with side effects such as nausea and vomiting.[7]

-

Adrenergic Receptor Activity: Ergot alkaloids exhibit complex interactions with α-adrenergic receptors, contributing to their vasoconstrictive properties.[5]

Quantitative Pharmacology

The following tables summarize the receptor binding affinities and pharmacokinetic properties of ergotamine and dihydroergotamine, providing a quantitative basis for understanding their pharmacological profiles.

Table 1: Receptor Binding Affinities (Ki, nM) of Ergot Alkaloids

| Receptor Subtype | Ergotamine (Ki, nM) | Dihydroergotamine (Ki, nM) |

| Serotonin | ||

| 5-HT1A | 6.3 | 1.3 |

| 5-HT1B | 0.6 | 0.58 |

| 5-HT1D | 0.5 | 0.8 |

| 5-HT1F | - | 149 (IC50) |

| 5-HT2A | 2.0 | 1.6 |

| 5-HT2B | - | - |

| 5-HT2C | 1.3 | 0.8 |

| Dopamine | ||

| D2 | 1.3 | 0.47 |

| Adrenergic | ||

| α1 | 2.0 | 1.6 |

| α2A | 4.0 | 1.0 |

| α2B | - | 2.8 |

Data compiled from multiple sources.[6][8][9] Note: Ki values represent the concentration of the drug that inhibits 50% of radioligand binding. Lower values indicate higher affinity. IC50 is the concentration of an inhibitor where the response is reduced by half.

Table 2: Pharmacokinetic Parameters of Ergotamine and Dihydroergotamine

| Drug | Formulation | Cmax (pg/mL) | Tmax (hours) | Bioavailability (%) |

| Ergotamine | Oral (2 mg) | 21 | 1.15 | < 5 |

| Rectal (2 mg) | 454 | 0.83 | ~5 | |

| Dihydroergotamine | Intranasal | ~1000 | ~0.9 | ~38 |

| Intramuscular | - | ~0.5 | ~50 | |

| Intravenous | - | - | 100 |

Data compiled from multiple sources.[1][10][11][12] Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.

Key Experimental Protocols in Ergot Alkaloid Research

The following sections detail the methodologies of key experiments used to elucidate the mechanisms of action of ergot alkaloids in migraine.

Radioligand Receptor Binding Assay

This assay is fundamental for determining the affinity of ergot alkaloids for various receptor subtypes.

Objective: To quantify the binding affinity (Ki) of ergot alkaloids to specific neurotransmitter receptors.

Methodology:

-

Membrane Preparation:

-

Culture cells expressing the receptor of interest (e.g., CHO or HEK293 cells stably transfected with the human 5-HT1B receptor).

-

Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).[3][13]

-

-

Binding Assay:

-

In a 96-well plate, add a fixed amount of the membrane preparation to each well.

-

Add increasing concentrations of the unlabeled ergot alkaloid (the competitor).

-

Add a fixed concentration of a radiolabeled ligand known to bind to the receptor of interest (e.g., [3H]-GR125743 for 5-HT1B/1D receptors).

-

Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.[14]

-

To determine non-specific binding, a parallel set of wells is incubated with a high concentration of a known non-radioactive ligand for the receptor.

-

-

Separation and Detection:

-

Rapidly separate the bound from the free radioligand by vacuum filtration through a glass fiber filter.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.[14]

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain the specific binding.

-